6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride

Medicinal Chemistry Parallel Synthesis Fluorescence Labeling

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride (CAS 916156-50-8), having a molecular formula of C₁₁H₉ClN₂O₄ and a molecular weight of 268.65 g/mol, is a heterocyclic acid chloride based on a partially saturated quinoxaline-2(1H)-one core functionalized with electron-donating 6,7-dimethoxy groups. This compound belongs to the broader class of 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chlorides and serves as a key electrophilic building block for amide or ester bond formation in medicinal chemistry and chemical biology applications.

Molecular Formula C11H9ClN2O4
Molecular Weight 268.65 g/mol
CAS No. 916156-50-8
Cat. No. B12597714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
CAS916156-50-8
Molecular FormulaC11H9ClN2O4
Molecular Weight268.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)Cl)OC
InChIInChI=1S/C11H9ClN2O4/c1-17-7-3-5-6(4-8(7)18-2)14-11(16)9(13-5)10(12)15/h3-4H,1-2H3,(H,14,16)
InChIKeyBCBQSZJGLZBBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride (CAS 916156-50-8): A Multifunctional Quinoxaline Building Block for Fluorescent Probes, Bioactive Libraries, and Custom Synthesis


6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride (CAS 916156-50-8), having a molecular formula of C₁₁H₉ClN₂O₄ and a molecular weight of 268.65 g/mol, is a heterocyclic acid chloride based on a partially saturated quinoxaline-2(1H)-one core functionalized with electron-donating 6,7-dimethoxy groups . This compound belongs to the broader class of 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chlorides and serves as a key electrophilic building block for amide or ester bond formation in medicinal chemistry and chemical biology applications [1]. Its structural features, particularly the absence of a protecting group on the N-4 nitrogen and the presence of the dimethoxy motif, distinguish it from closely related commercially available analogs, making it a critical intermediate for applications requiring specific regioselective derivatization or enhanced photophysical properties [2].

Why Generic 3-Oxoquinoxaline Carbonyl Chlorides Cannot Simply Replace the 6,7-Dimethoxy Substitution Pattern


Attempts to substitute 6,7-dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride with a generic quinoxaline-2-carbonyl chloride or an unsubstituted 3-oxo analog are likely to result in significant performance divergence in key downstream applications. First, the 6,7-dimethoxy substitution critically modulates the electron density of the quinoxaline ring, directly influencing the spectral properties required for fluorescence-based derivatization reagents, where the 4-methyl-dimethoxy variant has already established a ~10-fold sensitivity advantage over non-methoxylated alternatives [1]. Second, the N-4 position of this compound is free (N-H) rather than methylated (N-CH₃), which allows additional diversification options such as N-alkylation or cross-coupling that are sterically blocked in the extensively documented DMEQ-COCl (4-methyl) analog, thereby determining the structural diversity of the final compound library [2]. Failing to select a proper analog can therefore lead to compromised optical detection limits, restricted synthetic routes, or the inability to generate targeted fluorescent probes [3].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride vs. Closest Analogs


N4-H vs. N4-Methyl Substitution: Divergent Derivatization Pathways Dictate Library Diversity

The target compound possesses a secondary amide nitrogen (N4-H), whereas the commercially prevalent analog DMEQ-COCl (CAS 104077-15-8) is N4-methylated, introducing a critical divergence in derivatization potential. The 1995 Tetrahedron study demonstrates that the N4-H acid chloride 1 is used to generate N4-substituted fluoroionophores 15–19 (e.g., N-alkylated or N-acylated derivatives), while the 4-methyl analog leads exclusively to C3-functionalized products 27–29 with a permanently blocked N4 position [1]. This results in two fundamentally non-interchangeable compound libraries.

Medicinal Chemistry Parallel Synthesis Fluorescence Labeling

6,7-Dimethoxy Substitution Confers Fluorescence: Comparative Optical Advantage Over Methoxy-Deleted Scaffolds

While the target compound's 4-methyl analog has been extensively characterized, the 6,7-dimethoxy motif is the photophysically active structural feature shared by both. A directly comparable study on 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride established detection limits for amines down to 1–5 fmol per injection with fluorescence detection (λ_ex ~365 nm, λ_em ~432 nm), offering approximately an order-of-magnitude sensitivity improvement over non-methoxylated quinoxaline-2-carbonyl chloride derivatives which lack the extended conjugation and electron-donating methoxy groups [1]. Since the chromophore is identical between the methyl and des-methyl variants, the target compound is expected to exhibit equivalent high-intensity fluorescence emission, while the non-methoxylated scaffold does not.

Fluorescence Spectroscopy Chemical Biology HPLC Derivatization

Carbonyl Chloride vs. Carboxylic Acid: Pre-Activated Synthon Reduces Synthetic Steps by One in Amide Bond Formation

The target compound is a carbonyl chloride, which is pre-activated for direct nucleophilic acyl substitution with amines, in contrast to its corresponding carboxylic acid (6,7-dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, theoretical CAS analog). Conversion of the carboxylic acid to the amide requires a coupling reagent (e.g., HATU, EDC/HOBt) adding at least one extra synthetic step, reagent costs, and purification burden [1]. In a comparable quinoxaline-2-carbonyl system, reaction of quinoxaline-2-carbonyl chloride with chiral α-hydroxy carboxylic acids proceeds directly and quantitatively under mild conditions, yielding UV- and fluorescent-active derivatives suitable for enantiomeric purity analysis without side-product formation associated with coupling agents .

Organic Synthesis Medicinal Chemistry Process Chemistry

Precursor to Fluorescent Dienophile DMEQ-TAD: Unique Entry Point to Vitamin D Metabolite Assay Reagents

The target compound serves as a downstream precursor to the carboxylic acid intermediate 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid (CAS 99208-26-1), which in turn is the direct precursor to DMEQ-TAD (the dienophile 1,2,4-triazoline-3,5-dione derivative) . DMEQ-TAD is a validated fluorogenic reagent used for the clinical determination of vitamin D metabolites (including 25-hydroxyvitamin D₃) via Diels-Alder cycloaddition with the vitamin D diene system, enabling detection at nanomolar concentrations [1]. While the 4-methyl analog DMEQ-COCl has been used directly as a derivatization reagent for amines and alcohols, it lacks the terminal alkene functionality required for trapping by 1,2,4-triazoline-3,5-dione in the DMEQ-TAD synthetic route. The target compound provides access to this specialized reagent class, whereas non-dimethoxy or non-carboxylic-acid-precursor analogs do not.

Analytical Biochemistry Vitamin D Metabolism Fluorescent Labeling

Highest-Value Application Scenarios for 6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride Procurement


Synthesis of N4-Diversified Quinoxaline Libraries for PASK Kinase and Diabetes Target Programs

Drawing upon the N4-H vs. N4-methyl differentiation established in Section 3, this compound is uniquely suited for constructing N4-substituted quinoxaline libraries analogous to those claimed in the PASK inhibitor patent landscape (US 8,916,561 B2) [1]. The N4 position can be alkylated with a variety of electrophiles to generate analogs that are sterically inaccessible from the 4-methyl starting material. Medicinal chemistry teams targeting PAS kinase for Type 2 diabetes should procure this specific N4-H building block to fully cover the chemical space around the quinoxaline core.

Development of Next-Generation Fluorescence Derivatization Reagents for Ultra-Trace Bioanalysis

Based on the >10-fold fluorescence sensitivity advantage of the 6,7-dimethoxy scaffold over non-methoxylated quinoxalines (Section 3), analytical chemistry laboratories can employ this compound to synthesize novel amine, alcohol, or thiol derivatization reagents [2]. The carbonyl chloride functionality enables direct, one-step conjugation to amine-containing analytes or linkers, reducing method development time relative to acid-based coupling approaches. Applications include HPLC-fluorescence determination of neurotransmitters, amino acids, or pharmaceutical impurities at sub-femtomole levels.

Custom Synthesis of DMEQ-TAD and Related Fluorescent Dienophiles for Clinical Vitamin D Assays

For clinical chemistry laboratories and diagnostic kit manufacturers, this compound provides the gateway intermediate for in-house synthesis of DMEQ-TAD, the fluorogenic dienophile used in vitamin D metabolite quantification . The multi-step route proceeds through the propanoic acid intermediate and offers a viable alternative to reliance on commercial sources of the finished DMEQ-TAD reagent, enabling cost-controlled, scalable production of this specialty analytical probe.

Metal Ion-Responsive Fluorescent Sensors (Fluoroionophores) for Environmental and Biological Monitoring

As directly demonstrated by Ahmad et al. (1995), the target acid chloride and its derivatives function as fluoroionophores that exhibit altered fluorescence upon complexation with metal ions [3]. Researchers developing optical sensors for heavy metals (e.g., Hg²⁺, Pb²⁺) or physiological cations (e.g., Ca²⁺, Mg²⁺) can utilize this building block to prepare crown-ether or podand-type ionophores, with the 6,7-dimethoxyquinoxalinone core serving as the fluorescent reporter. The compound's reactivity profile supports rapid conjugation to receptor moieties through the carbonyl chloride handle.

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